molecular formula C₆H₂D₄O₂ B1147344 Resorcinol-d4 CAS No. 751455-55-7

Resorcinol-d4

Cat. No.: B1147344
CAS No.: 751455-55-7
M. Wt: 114.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinol-d4, is the isotope labelled analog of Resorcinol. Resorcinol is a benzene derivative used as keratolytic and antiseborrheic. Also used in veterinary medicine as a topical antipruritic and antiseptic (has been used as intestinal antiseptic).

Scientific Research Applications

Isotopic Abundance Ratio in Resorcinol

Resorcinol, used in pharmaceuticals, dyes, polymers, and organic compounds, has been studied for the impact of biofield energy treatment on its isotopic abundance ratios. Such treatments may alter physicochemical properties like diffusion velocity, mobility, evaporation rate, reaction rate, binding energy, and stability, potentially influencing the manufacturing of pharmaceuticals and chemical compounds (Trivedi et al., 2016).

Environmental and Occupational Exposure

Resorcinol, a suspected endocrine disruptor, is studied for its environmental and occupational exposure in various industries. Biomonitoring total resorcinol concentration in urine samples helps assess exposure levels in different occupational settings (Porras et al., 2018).

Solar Photocatalytic Degradation

Investigations into the photocatalytic degradation of resorcinol, an endocrine disruptor, in water using zinc oxide under sunlight, have been conducted. This research is crucial for understanding how sunlight-mediated photocatalysis can remove resorcinol from wastewater (Pardeshi & Patil, 2009).

Characterisation of Physical, Spectral, and Thermal Properties

Biofield treatment of resorcinol, which is significant in pharmaceuticals, has been explored to alter its physical, spectral, and thermal properties. This could impact the spreadability, bioavailability, and reaction rate of resorcinol in pharmaceutical applications (Trivedi et al., 2015).

Analytical Reagent for Colorimetric Estimation

Resorcinol has been utilized as an analytical reagent for the colorimetric estimation of metals like cobalt, uranium, and lead. This highlights its role in analytical chemistry for detecting and estimating metal ions (Pollard, Hanson, & Geary, 1959).

Electrochemical Sensing in Water Samples

Resorcinol's role in electrochemical sensing for water sample analysis is an area of research. This involves investigating its behavior and quantification in various water sources, important for monitoring environmental pollution (Amare & Begashaw, 2019).

Electrochemical Oxidation Studies

Exploring the mechanisms of resorcinol oxidation via experimental and computational studies provides insights into chemical reactions and potential applications in sensor development for resorcinol detection (Ngamchuea et al., 2020).

Chlorinated Byproduct Formation in Electrochemical Processes

Research into chlorinated byproduct formation during the electrochemical oxidation of resorcinol at specific electrodes is vital for understanding its environmental impact and treatment processes in water purification (Lin et al., 2020).

Allergic Reactions and Dermatological Applications

Studies on resorcinol's potential for causing allergic reactions and its use in dermatological treatments have been conducted, providing insights into its safety and effectiveness in medical applications (Foti et al., 2016).

Toxicological Risk Assessment

The toxicological effects of resorcinol, particularly concerning thyroid effects and skin sensitization, have been extensively reviewed. This is crucial for assessing the risks associated with its use in various products (Lynch, Delzell, & Bechtel, 2002).

Mechanism of Action

Target of Action

Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .

Biochemical Pathways

Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Result of Action

The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Action Environment

The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.

Safety and Hazards

Resorcinol may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life . Oral and skin exposure to resorcinol disrupts the performance of thyroid glands, central nervous systems, and red blood cells .

Biochemical Analysis

Biochemical Properties

Resorcinol-d4 plays a significant role in biochemical reactions. It exhibits a stable complexation with keratin-7 . The highly electronegative nature of oxygen atoms contributes effectively to the binding affinity of this compound towards keratin-7 . Docking analysis showed that the steric factor plays the major role in the keratolytic activity of this compound .

Cellular Effects

It is known that this compound has a notable change in the overall electronic properties of resorcinol upon the abstraction of the hydroxyl protons .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found that binding occurs between hydroxyl groups of this compound and phosphorus oxygen bonds (P–O) of the DNA skeleton . This interaction may influence enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits different rotameric configurations, which may influence its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully studied. It is known that this compound has potential hazards to human health, which may also apply to animal models .

Metabolic Pathways

It is known that this compound interacts with the DNA phosphate skeleton .

Transport and Distribution

It is known that this compound binds to the DNA phosphate skeleton, which may influence its localization or accumulation .

Subcellular Localization

It is known that this compound binds to the DNA phosphate skeleton, which may direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Resorcinol-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and ultimately into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl groups, the deuteration of the protected resorcinol, and the removal of the protecting groups to yield Resorcinol-d4.", "Starting Materials": [ "Resorcinol", "Deuterium oxide", "Sodium hydroxide", "Diethyl ether", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Resorcinol is dissolved in deuterium oxide and sodium hydroxide is added to the solution to form a sodium salt.", "Step 2: Diethyl ether is added to the solution to extract the sodium salt of resorcinol.", "Step 3: The ether layer is separated and dried over sodium sulfate.", "Step 4: The ether is removed by distillation to yield resorcinol.", "Step 5: Resorcinol is dissolved in methanol and sulfuric acid is added to the solution to protect the hydroxyl groups.", "Step 6: The solution is heated under reflux for several hours to form the protected resorcinol.", "Step 7: The solution is cooled and neutralized with sodium bicarbonate.", "Step 8: The solution is extracted with diethyl ether to remove impurities.", "Step 9: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 10: The protected resorcinol is dissolved in pyridine and deuterium oxide is added to deuterate the hydroxyl groups.", "Step 11: The solution is heated under reflux for several hours to ensure complete deuteration.", "Step 12: The solution is cooled and neutralized with sodium bicarbonate.", "Step 13: The solution is extracted with diethyl ether to remove impurities.", "Step 14: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 15: The protecting groups are removed by adding acetic anhydride and pyridine to the deuterated resorcinol solution.", "Step 16: The solution is heated under reflux for several hours to remove the protecting groups.", "Step 17: The solution is cooled and neutralized with sodium bicarbonate.", "Step 18: The solution is extracted with diethyl ether to remove impurities.", "Step 19: The ether layer is dried over sodium sulfate and the solvent is removed by distillation to yield Resorcinol-d4." ] }

CAS No.

751455-55-7

Molecular Formula

C₆H₂D₄O₂

Molecular Weight

114.14

Synonyms

1,3-Benzenediol-d4;  1,3-Dihydroxybenzene-d4;  3-Hydroxyphenol-d4;  Resorcin-d4;  Rezorsine-d4;  Rodol RS-d4;  m-Benzenediol-d4;  m-Dihydroxybenzene-d4;  m-Hydroquinone-d4;  m-Hydroxyphenol-d4;  m-Phenylenediol-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.